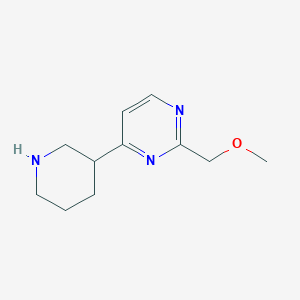

2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine

Description

Properties

IUPAC Name |

2-(methoxymethyl)-4-piperidin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-15-8-11-13-6-4-10(14-11)9-3-2-5-12-7-9/h4,6,9,12H,2-3,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWRDZGFETVUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CC(=N1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001250779 | |

| Record name | 2-(Methoxymethyl)-4-(3-piperidinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914299-49-3 | |

| Record name | 2-(Methoxymethyl)-4-(3-piperidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914299-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methoxymethyl)-4-(3-piperidinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine typically involves:

- Functionalization of the pyrimidine ring at the 2-position with a methoxymethyl group.

- Introduction of the piperidin-3-yl substituent at the 4-position through nucleophilic substitution or cross-coupling reactions.

- Use of protected intermediates and selective deprotection steps to control regioselectivity and functional group compatibility.

Preparation of the Pyrimidine Core and 2-Position Substitution

A common approach to pyrimidine functionalization involves halogenation and subsequent substitution:

Starting from 2-amino-5-bromopyrimidine or 2-hydroxy-5-bromopyrimidine, halogenation (e.g., diazotization followed by Sandmeyer reaction) yields 2-halogen-5-bromopyrimidine intermediates.

These intermediates undergo nucleophilic substitution with carboxylic diesters or alkoxides under alkaline conditions to install the methoxymethyl group at the 2-position.

Reaction conditions typically involve organic solvents such as tetrahydrofuran or 2-methyltetrahydrofuran, bases like potassium tert-butoxide or sodium tert-amylate, and temperatures ranging from 0°C to 80°C.

Hydrolysis and decarboxylation steps under acidic or basic conditions finalize the substitution to yield 2-(methoxymethyl)pyrimidine derivatives.

Introduction of the Piperidin-3-yl Group at the 4-Position

The 4-(piperidin-3-yl) substitution is achieved through several synthetic routes:

Nucleophilic Aromatic Substitution (SNAr): Pyrimidine derivatives bearing a good leaving group at the 4-position (e.g., chloro, fluoro) can be reacted with 3-piperidinol or 3-aminopiperidine derivatives to form the 4-(piperidin-3-yl) substitution via nucleophilic displacement.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling methods such as Suzuki or Buchwald-Hartwig amination can be employed to couple pyrimidine halides with piperidine boronic acids or amines.

Protection of the piperidine nitrogen (e.g., Boc protection) is often employed to prevent side reactions and to improve regioselectivity.

Reductive amination or Curtius rearrangement sequences have also been utilized to install amino substituents on piperidine rings, which can then be further coupled to the pyrimidine core.

Representative Synthetic Route Example

A reported synthetic sequence for related compounds involves:

Reaction Conditions and Optimization

Research Findings and Considerations

The choice of halogen at the 4-position (chloro, fluoro, bromo) influences the reactivity and selectivity of nucleophilic substitution.

Protection of the piperidine nitrogen is critical to avoid polymerization or side reactions during coupling.

Use of palladium-catalyzed cross-coupling offers versatility but requires careful ligand and catalyst selection to optimize yields.

The methoxymethyl group at the 2-position can be introduced via alkylation or substitution reactions, with reaction conditions optimized to minimize side products.

Industrial scalability is feasible due to the availability of starting materials and relatively mild reaction conditions.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Diazotization and Sandmeyer Halogenation + Nucleophilic Substitution | Halogenation of 2-amino-5-bromopyrimidine → substitution with methoxymethyl nucleophile → substitution with piperidine derivative | Readily available starting materials, scalable, moderate conditions | Requires careful temperature control, possible side reactions |

| SNAr Reaction of 4-halopyrimidine with Piperidin-3-yl Nucleophile | Direct nucleophilic displacement at 4-position | Straightforward, high regioselectivity | Requires activated halogen, possible competing reactions |

| Palladium-Catalyzed Cross-Coupling | Coupling of pyrimidine halide with piperidine boronic acid or amine | Versatile, high functional group tolerance | Requires expensive catalysts, ligand optimization |

| Curtius Rearrangement and Reductive Amination for Piperidine Installation | Installation of amino substituent on piperidine followed by coupling | Enables complex substitution patterns | Multi-step, requires careful handling of reagents |

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine can be categorized into several key areas:

Medicinal Chemistry

- Lead Compound for Kinase Inhibitors : This compound has been identified as a promising lead for the development of kinase inhibitors, which are crucial in targeting various diseases, including cancer. Its structural features allow for modifications aimed at enhancing selectivity and potency against specific biological targets.

- Potential Biological Activities : Research indicates that pyrimidine derivatives exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The unique combination of functional groups in this compound may contribute to these activities .

Pharmaceutical Development

- Drug Formulation : Due to its solubility profile, this compound may be explored for oral bioavailability in drug formulations. Its dihydrochloride salt form enhances water solubility, making it suitable for various pharmaceutical applications.

Chemical Reactivity Studies

- Reactivity and Derivatization : The methoxymethyl group can undergo hydrolysis under acidic or basic conditions, leading to further derivatization possibilities. The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for the synthesis of novel derivatives with potentially enhanced biological activities.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and may require further research to elucidate.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The methoxymethyl group at C2 in the target compound contrasts with the C4 placement in 4-(methoxymethyl)-6-[(pyrrolidin-3-yl)oxy]pyrimidine. Chlorine at C2 (in 2-chloro-4-(methoxymethyl)pyrimidine) introduces electron-withdrawing effects, making the pyrimidine ring more electrophilic and reactive toward nucleophilic aromatic substitution compared to the methoxymethyl group .

Ring System Modifications :

- Piperidine (6-membered) vs. pyrrolidine (5-membered): The larger piperidine ring in the target compound may enhance binding to biological targets requiring extended hydrophobic pockets, whereas pyrrolidine’s smaller size could improve solubility .

Physicochemical and Pharmacological Implications

- Bioactivity: While direct pharmacological data for the target compound are unavailable, structurally related pyrimidines exhibit diverse activities. For example: Thieno[3,2-d]pyrimidines (e.g., GDC-0941) act as PI3K inhibitors, highlighting the importance of fused ring systems for target engagement .

Biological Activity

2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine is a pyrimidine derivative characterized by a methoxymethyl group and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential applications as a lead compound for developing kinase inhibitors and other therapeutic agents. Understanding its biological activity is crucial for exploring its therapeutic potential.

The chemical structure of this compound is represented as follows:

- Molecular Formula : C₁₁H₁₇N₃O·2HCl

- Molecular Weight : Approximately 280.19 g/mol

The presence of the methoxymethyl group enhances lipophilicity, which may improve bioactivity and facilitate interactions with various biological targets. The piperidine ring contributes to the compound's ability to engage with receptors and enzymes, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various kinases. The following table summarizes some related compounds and their biological activities, highlighting the unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride | Methyl group at position 2 | Kinase inhibition |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Pyrrolo-pyrimidine structure | Selective inhibitor of protein kinase B |

| 6-Morpholino-pyrimidin-4-carboxamide | Morpholine instead of piperidine | Different biological activity spectrum |

The unique combination of the methoxymethyl group and the piperidine ring distinguishes this compound from others, potentially offering novel therapeutic avenues.

The mechanism by which this compound exerts its biological effects involves binding to specific kinases. Initial studies suggest that the compound may interact with kinase domains, leading to inhibition of their activity. This inhibition can result in downstream effects on cellular signaling pathways, which are critical in various diseases, including cancer .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. SAR studies have shown that modifications to the piperidine ring or the methoxymethyl group can significantly influence the compound's potency and selectivity against specific kinases. For instance, substituting different groups at strategic positions can enhance binding affinity and improve overall bioactivity .

Case Studies

Several case studies have explored the biological activity of pyrimidine derivatives, including this compound:

- Kinase Inhibition : In vitro assays demonstrated that this compound effectively inhibits several kinases involved in cancer progression. For example, it showed promising results against protein kinase B (PKB) with an IC50 value indicating significant potency .

- Anticancer Activity : In vivo studies have indicated that derivatives of this compound exhibit anticancer properties, leading to reduced tumor growth in animal models. The mechanism appears to involve apoptosis induction in cancer cells through caspase activation pathways .

Q & A

Q. What are the key considerations for synthesizing 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine?

- Methodological Answer: Synthesis typically involves pyrimidine ring functionalization and piperidine coupling. Key steps include:

- Solvent Selection: Dichloromethane (DCM) is commonly used for its inertness and ability to dissolve intermediates.

- Base Optimization: Sodium hydroxide (NaOH) or other mild bases are employed to deprotonate reactive sites without side reactions.

- Purification: Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%).

- Yield Improvement: Monitoring reaction time and temperature (e.g., 0–25°C for coupling steps) minimizes by-products like unreacted piperidine derivatives .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR identify methoxymethyl (-OCHO-) and piperidinyl protons (δ ~2.5–3.5 ppm for piperidine CH groups).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>98%).

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~264) and fragmentation patterns .

Q. How should researchers handle safety risks during synthesis?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to mitigate inhalation risks, especially during solvent evaporation.

- Waste Disposal: Segregate halogenated solvents (e.g., DCM) and reactive intermediates for professional waste management to comply with environmental regulations .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer:

- Quantum Chemical Calculations: Tools like Gaussian or ORCA predict transition states and intermediates, reducing trial-and-error experimentation.

- Reaction Path Search: ICReDD’s approach combines density functional theory (DFT) with experimental data to identify energy-efficient pathways (e.g., piperidine coupling activation energies).

- Machine Learning (ML): Train ML models on existing pyrimidine synthesis datasets to predict optimal conditions (e.g., solvent/base combinations) .

Q. How can researchers resolve contradictions in reported reaction yields for similar pyrimidine derivatives?

- Methodological Answer:

- Variable Screening: Use Design of Experiments (DoE) to test factors like catalyst loading (e.g., Pd/C vs. CuI), temperature (25°C vs. reflux), and solvent polarity.

- By-Product Analysis: LC-MS or GC-MS identifies impurities (e.g., unreacted 4-chloropyrimidine), guiding process refinement.

- Reproducibility Checks: Standardize reagent sources (e.g., anhydrous piperidine) and moisture control to minimize variability .

Q. What strategies enhance regioselectivity during piperidine substitution on the pyrimidine ring?

- Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) on the piperidine nitrogen to control substitution sites.

- Catalytic Systems: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids ensures precise C-4 functionalization.

- Kinetic vs. Thermodynamic Control: Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (60–80°C) stabilize thermodynamic outcomes .

Q. How can researchers mitigate environmental impacts during large-scale synthesis?

- Methodological Answer:

- Green Solvents: Replace DCM with cyclopentyl methyl ether (CPME) or ethyl acetate for reduced toxicity.

- Catalyst Recycling: Immobilize transition metal catalysts (e.g., Pd on mesoporous silica) to minimize heavy metal waste.

- Lifecycle Assessment (LCA): Quantify waste generation and energy use using tools like GREENSCOPE to prioritize sustainable steps .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) of this compound?

- Methodological Answer:

- Multivariate Analysis: Principal Component Analysis (PCA) or Partial Least Squares (PLS) correlates substituent effects (e.g., methoxymethyl vs. methyl groups) with biological activity.

- Dose-Response Modeling: Fit IC data to Hill equations to assess potency variations across analogs.

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., kinase inhibition) to rationalize SAR trends .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer:

- Forced Degradation: Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis) to identify degradation products (e.g., hydrolysis of methoxymethyl to hydroxymethyl).

- Analytical Monitoring: Use HPLC-DAD or UPLC-MS to track purity changes over time.

- Arrhenius Modeling: Predict shelf-life by extrapolating degradation rates at elevated temperatures to ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.